molecular formula C16H22CaN4O6 B12647577 Calcium bis(5,5-diethylbarbiturate) CAS No. 71701-00-3

Calcium bis(5,5-diethylbarbiturate)

Cat. No.: B12647577
CAS No.: 71701-00-3
M. Wt: 406.45 g/mol
InChI Key: VASOXZYJEHVAEK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium bis(5,5-diethylbarbiturate): is a chemical compound with the molecular formula C8H14CaN2O3. It is a calcium salt of 5,5-diethylbarbituric acid, which belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for their ability to depress the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(5,5-diethylbarbiturate) typically involves the reaction of 5,5-diethylbarbituric acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction can be represented as follows:

2C8H12N2O3+CaCl2Ca(C8H12N2O3)2+2HCl2 \text{C8H12N2O3} + \text{CaCl2} \rightarrow \text{Ca(C8H12N2O3)2} + 2 \text{HCl} 2C8H12N2O3+CaCl2→Ca(C8H12N2O3)2+2HCl

Industrial Production Methods: Industrial production of calcium bis(5,5-diethylbarbiturate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Calcium bis(5,5-diethylbarbiturate) can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to 5,5-diethylbarbituric acid.

    Substitution: It can participate in substitution reactions where the barbiturate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation yields N-oxides, while reduction yields 5,5-diethylbarbituric acid .

Scientific Research Applications

Chemistry: Calcium bis(5,5-diethylbarbiturate) is used as a reagent in organic synthesis and as a precursor for the preparation of other barbiturate derivatives.

Biology: In biological research, it is used to study the effects of barbiturates on the central nervous system and their interactions with neurotransmitter receptors.

Medicine: Although not commonly used in modern medicine, it has historical significance as a sedative and hypnotic agent.

Industry: In the industrial sector, it is used in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of calcium bis(5,5-diethylbarbiturate) involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Barbiturates enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability .

Comparison with Similar Compounds

    5,5-Diethylbarbituric acid: The parent compound, used as a hypnotic.

    Sodium 5,5-diethylbarbiturate: A sodium salt with similar sedative properties.

    Other barbiturates: Such as phenobarbital and pentobarbital, which have varying degrees of sedative and hypnotic effects.

Uniqueness: Calcium bis(5,5-diethylbarbiturate) is unique due to its calcium ion, which may influence its solubility and bioavailability compared to other barbiturate salts .

Properties

CAS No.

71701-00-3

Molecular Formula

C16H22CaN4O6

Molecular Weight

406.45 g/mol

IUPAC Name

calcium;5,5-diethyl-2,6-dioxopyrimidin-4-olate

InChI

InChI=1S/2C8H12N2O3.Ca/c2*1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h2*3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;+2/p-2

InChI Key

VASOXZYJEHVAEK-UHFFFAOYSA-L

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])CC.CCC1(C(=O)NC(=O)N=C1[O-])CC.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.